molecular formula C9H11NO3 B11753142 (R)-2-amino-3-hydroxy-2-phenylpropanoic acid

(R)-2-amino-3-hydroxy-2-phenylpropanoic acid

Cat. No.: B11753142
M. Wt: 181.19 g/mol
InChI Key: HFSABHOSMLOVOY-VIFPVBQESA-N
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Description

(R)-2-Amino-3-hydroxy-2-phenylpropanoic acid is a chiral, non-proteinogenic amino acid of significant interest in biochemical research. This compound features a phenyl group and two functional groups, the amino and carboxylic acid, which make it a valuable scaffold for the synthesis of more complex peptides and biologically active molecules . The core structure of related 3-amino-2-hydroxy acyl compounds is known for its ability to chelate metal ions, making it a useful precursor in the development of inhibitors for zinc-dependent metalloproteinases, which are enzymes studied in areas such as cancer research . The specific stereochemistry of the (R)-enantiomer is critical for its application, as chirality can profoundly influence biological activity and molecular interactions . Research into similar β-hydroxy-α-amino acids has explored chemoenzymatic synthesis routes, such as the use of D-threonine aldolase to achieve stereoisomeric enrichment, highlighting the importance of accessing specific enantiomers like the (R)-form . As a non-proteinogenic amino acid, it is not incorporated into proteins by ribosomes but serves important roles as an intermediate in biosynthesis and in the study of novel therapeutic agents . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxy-2-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5,11H,6,10H2,(H,12,13)/t9-/m0/s1

InChI Key

HFSABHOSMLOVOY-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CO)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-hydroxy-2-phenylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of α-keto acids or their derivatives. This process often employs chiral rhodium or ruthenium catalysts under mild conditions to achieve high enantioselectivity .

Industrial Production Methods: Industrial production of ®-2-amino-3-hydroxy-2-phenylpropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and biocatalysis are also explored for efficient production .

Types of Reactions:

    Oxidation: The hydroxyl group in ®-2-amino-3-hydroxy-2-phenylpropanoic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols and amines.
  • Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-amino-3-hydroxy-2-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the biosynthesis of neurotransmitters and other biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and treating neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of ®-2-amino-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways such as neurotransmitter synthesis and metabolism. Its effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Variations: The absence of the C3 hydroxyl group in (R)-2-amino-2-phenylacetic acid reduces hydrogen-bonding capacity, impacting solubility and enzyme interactions .
  • Stereochemical Impact: The R-configuration in (2R)-2-hydroxy-3-phenylpropanoic acid enhances blood-brain barrier permeability compared to its S-enantiomer .
  • Protective Groups : Boc-protected derivatives (e.g., ) improve stability during peptide synthesis but require deprotection steps for biological activity .

Key Research Findings

  • Solubility and Bioavailability: The hydroxyl group at C3 in this compound improves aqueous solubility (≈15 mg/mL) compared to non-hydroxylated analogs like (R)-2-amino-2-phenylacetic acid (≈5 mg/mL) .
  • Enzyme Binding : Molecular docking studies show that the hydroxyl group forms hydrogen bonds with proteasome active sites, explaining its inhibitory activity .
  • Thermodynamic Stability : The hydroxylated phenyl backbone increases rigidity, reducing conformational entropy and enhancing binding affinity to target proteins .

Biological Activity

(R)-2-amino-3-hydroxy-2-phenylpropanoic acid, also known as (R)-atrolactic acid, is a chiral compound with significant biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁NO₃
  • Molar Mass : 181.19 g/mol
  • Appearance : White crystalline solid
  • Source : Occurs naturally in certain ferns and as a metabolite in specific strains of Escherichia coli .

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Activity
    • Suppresses cancer cell proliferation by inhibiting NF-κB, which downregulates genes associated with carcinogenesis .
    • Induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cholesterol Lowering
    • Decreases LDL cholesterol and triglycerides while increasing HDL cholesterol levels .
    • Upregulates CYP7A1, enhancing the conversion of cholesterol to bile acids .
  • Antidiabetic Effects
    • Suppresses hepatic gluconeogenesis genes, mimicking insulin's effects .
    • Activates AMPK, which regulates glucose transport and metabolism .
  • Anti-inflammatory Properties
    • Inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to its anti-inflammatory effects .
  • Antioxidant Activity
    • Protects against oxidative damage by scavenging free radicals .
  • Neuroprotective Effects
    • Reduces amyloid plaque formation associated with Alzheimer's disease and protects dopaminergic neurons in models of Parkinson's disease .
  • Wound Healing
    • Enhances tissue repair by promoting granulation tissue formation and extracellular matrix protein synthesis .
  • Antiviral Properties
    • Exhibits inhibitory effects on HIV replication by targeting viral proteases .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Receptor Interactions : The chiral nature of the compound allows selective interactions with receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Case Study 1: Anticancer Mechanisms

A study evaluated the impact of this compound on cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Cholesterol Regulation

Research demonstrated that administration of this compound in animal models led to a marked decrease in total cholesterol levels and improved lipid profiles, supporting its use in managing dyslipidemia.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
L-TyrosineHydroxyl group on phenolPrecursor to neurotransmitters
L-PhenylalanineEssential amino acidNo hydroxyl group
(R)-Atrolactic AcidChiral center, phenyl groupPotential for asymmetric synthesis

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-2-amino-3-hydroxy-2-phenylpropanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step strategies to preserve stereochemical integrity. A common approach includes:

Chiral Pool Synthesis : Utilize enantiomerically pure starting materials (e.g., L-phenylalanine derivatives) to retain the (R)-configuration.

Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during hydroxylation steps to avoid side reactions .

Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures, achieving high enantiomeric excess (e.g., >99% ee) .
Key Reagents: Boc anhydride, NaBH₄ for selective reduction, and chiral catalysts (e.g., Ru-BINAP complexes).

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high purity .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) .
  • Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., +15.2° in 1 M HCl) .

Q. What biological roles or pathways are associated with β-amino acid derivatives like this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The hydroxyl and phenyl groups enable hydrogen bonding and hydrophobic interactions with active sites (e.g., serine proteases or oxidoreductases).
  • Peptidomimetics : Acts as a non-proteinogenic amino acid scaffold in designing protease-resistant peptides .
  • Antioxidant Activity : The phenolic hydroxyl group may scavenge reactive oxygen species (ROS), assessed via DPPH radical quenching assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., IC₅₀ for enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Test fluorinated (e.g., 4-F-phenyl) or methyl-substituted analogs to isolate pharmacophore contributions .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and compare with experimental kinetics .

Q. What experimental strategies optimize yield in asymmetric synthesis?

  • Methodological Answer :

  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize intermediates and drive equilibrium toward the (R)-enantiomer .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates and enantioselectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How to design a study evaluating this compound’s potential in neurodegenerative disease models?

  • Methodological Answer :

In Vitro Models : Assess neuroprotection against Aβ-induced toxicity in SH-SY5Y cells (MTT assay, ROS detection) .

Blood-Brain Barrier (BBB) Permeability : Use a PAMPA-BBB assay; log P values ~1.5 suggest moderate permeability .

In Vivo Validation : Administer 10 mg/kg (i.p.) in transgenic Alzheimer’s mice and quantify amyloid plaque reduction via immunohistochemistry .

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